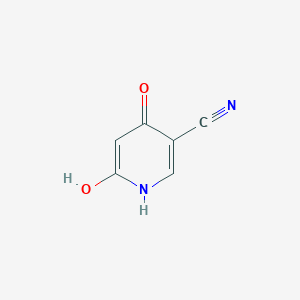

4,6-Dihydroxynicotinonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-2-4-3-8-6(10)1-5(4)9/h1,3H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAJUEYKLZAWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dihydroxynicotinonitrile and Its Key Intermediates

Historical and Contemporary Approaches to 4,6-Dihydroxynicotinonitrile Synthesis

The formation of the this compound core, which exists in tautomeric equilibrium with its dioxo form (2,4-dioxo-1,2,3,4-tetrahydropyridine-5-carbonitrile), is typically achieved through cyclocondensation reactions or by functional group interconversion from substituted pyridines.

A plausible and common strategy for the synthesis of hydroxypyridines is the hydrolysis of their corresponding chloropyridine precursors. In this approach, compounds such as 4,6-dichloronicotinonitrile (B575181) or 2,6-dichloronicotinonitrile serve as substrates. The chlorine atoms on the pyridine (B92270) ring, activated by the electron-withdrawing nitrile group and the ring nitrogen, are susceptible to nucleophilic aromatic substitution.

The reaction is typically carried out by heating the dichloronicotinonitrile in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ions act as nucleophiles, displacing the chloride ions to form the dihydroxy product. This substitution transforms the C-Cl bonds into C-OH bonds, yielding this compound after acidification of the resulting salt. The efficiency of this reaction depends on the activation of the pyridine ring, with the positions ortho and para to the nitrogen atom being particularly reactive.

The synthesis of substituted pyridines and pyrimidines can sometimes be achieved by leveraging the reactivity of pre-existing heterocyclic structures like uracil (B121893). Methodologies have been developed that utilize uracil derivatives as starting materials. These reactions often involve the ring-opening of the uracil compound followed by re-cyclization with a suitable partner, such as cyanoacetamide, to form a new pyridine or pyrimidine (B1678525) ring system. This approach allows for the introduction of different substituents onto the final heterocyclic core.

A foundational method for constructing the pyridinone ring system involves the condensation of a β-keto ester or its equivalent with an active methylene (B1212753) compound like cyanoacetamide. While the prompt specifies ethyl propionate, a more chemically analogous and widely documented route for this type of structure involves the use of ethyl cyanoacetate (B8463686).

In this reaction, ethyl cyanoacetate condenses with cyanoacetamide in the presence of a base, such as sodium ethoxide or piperidine. The reaction proceeds through a series of Michael addition and intramolecular cyclization steps to form the substituted dihydroxypyridine ring. A similar, well-established approach is the Biginelli reaction, where an aldehyde, a β-dicarbonyl compound (like ethyl cyanoacetate), and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones. nih.gov By substituting urea for thiourea in an analogous reaction, the 2,4-dioxo- (or 4,6-dihydroxy-) pyrimidine scaffold of the target molecule can be effectively synthesized. nih.gov

Synthetic Routes to Halogenated Nicotinonitrile Precursors

The synthesis of dichloronicotinonitriles is a crucial prerequisite for some routes to the title compound and for the synthesis of other derivatives. These halogenated intermediates are typically prepared by converting hydroxy or amide functionalities on the pyridine ring into chlorides.

The conversion of a nicotinamide (B372718) to a nicotinonitrile involves a dehydration reaction. When this is combined with the chlorination of hydroxyl groups on the ring, a one-pot synthesis can often be employed. For instance, the synthesis of 2,6-dichloronicotinonitrile can be achieved from a 2,6-dichloronicotinamide (B1632291) precursor. In a documented procedure, the carboxamide is treated with phosphorus oxychloride (POCl3) and catalytic amounts of tetraethylammonium (B1195904) chloride. chemicalbook.com The mixture is heated under reflux for an extended period to ensure the complete conversion of the amide group to the nitrile. chemicalbook.com This reaction provides the desired 2,6-dichloronicotinonitrile in high yield. chemicalbook.com

Table 1: Synthesis of 2,6-Dichloronicotinonitrile from a Carboxamide Precursor

| Starting Material | Reagents | Temperature | Time | Yield | Reference |

|---|

Phosphorus halides, particularly phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), are standard reagents for converting hydroxypyridines (or their tautomeric pyridone forms) into chloropyridines. nih.govnih.gov These reactions are fundamental in heterocyclic chemistry for producing versatile chlorinated intermediates. The process generally involves heating the dihydroxy compound in excess phosphorus oxychloride, often in the presence of a base or a phase-transfer catalyst. chemicalbook.comnih.gov

For example, the synthesis of 4,6-dichloronicotinonitrile from 4,6-dichloropyridine-3-amide has been accomplished using phosphorous trichloride (B1173362) (PCl3) in acetonitrile (B52724) with pyridine as a base. chemicalbook.com The reaction mixture is heated to drive the dehydration of the amide to the nitrile. chemicalbook.com Similarly, the conversion of a nicotinamide-1-oxide to 2-chloronicotinonitrile has been successfully performed using a combination of phosphorus pentachloride and phosphorus oxychloride. orgsyn.org Solvent-free methods have also been developed, where the hydroxy-containing substrate is heated with an equimolar amount of POCl3 in a sealed reactor, offering environmental and economic advantages for large-scale preparations. nih.gov

Table 2: Examples of Chlorination Reactions for Nicotinonitrile Precursors

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloronicotinamide | PCl3, Pyridine | Acetonitrile | 60°C | 88% | chemicalbook.com |

| 2,6-Dichloronicotinamide | POCl3, Tetraethylammonium chloride | None (excess POCl3) | 80°C | 89% | chemicalbook.com |

| Nicotinamide-1-oxide | PCl5, POCl3 | None (excess POCl3) | 60-70°C | 35-39% | orgsyn.org |

Advanced Synthetic Strategies for this compound Analogues

The synthesis of analogues of this compound often involves the construction of a substituted pyridine or pyrimidine core. Advanced strategies focus on efficiency, diversity, and selectivity, employing methods that range from classical cyclocondensation reactions to modern multicomponent approaches. These methodologies allow for the systematic modification of the heterocyclic scaffold to explore structure-activity relationships.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrimidinone and dihydropyrimidinone derivatives, which are structural analogues of dihydroxynicotinonitriles. A prominent example of such a reaction is the Biginelli reaction. This one-pot synthesis classically involves the acid-catalyzed condensation of an aldehyde, a urea or thiourea, and a β-keto ester to form 3,4-dihydropyrimidin-2(1H)-ones. The reaction mechanism typically proceeds through the formation of an imine intermediate from the aldehyde and urea, which then reacts with the enolate of the β-keto ester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.

Modern advancements have introduced a variety of catalysts to improve yields and reaction conditions, aligning with the principles of green chemistry. These include Brønsted acids, ionic liquids, and reusable heterogeneous catalysts like heteropolyacids supported on clay. The versatility of the Biginelli reaction allows for the incorporation of diverse substituents, leading to a wide array of functionalized dihydropyrimidinone derivatives.

Another approach involves the cyclocondensation of α-aminoamidines with various saturated carbonyl derivatives and their analogs to produce pyrimidinone and dihydropyrimidinone structures. This method provides an alternative route to access these important heterocyclic cores.

Table 1: Catalysts Used in Biginelli-Type Cyclocondensation Reactions

| Catalyst Type | Specific Example | Reaction Conditions | Advantage |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Catalytic amount | Readily available, effective |

| Ionic Liquid | Triethylammonium acetate (B1210297) (TEAA) | Solvent-free | Recyclable, non-toxic |

| Heterogeneous Catalyst | Heteropolyacid (HPA)-Clay | Solvent-free | Reusable, environmentally friendly |

Information regarding the direct derivatization of 4-Ethyl-2,6-dihydroxynicotinonitrile is limited in available literature. However, the synthesis of this core structure points to a foundational condensation reaction. The preparation of 4-Ethyl-2,6-dihydroxynicotinonitrile involves the reaction between key precursors: 2-Cyanoacetamide and Ethyl 3-oxopentanoate . chemsrc.com This reaction builds the functionalized pyridine ring, incorporating the ethyl group at position 4, the hydroxyl groups at positions 2 and 6, and the nitrile group at position 3.

Table 2: Precursors for the Synthesis of 4-Ethyl-2,6-dihydroxynicotinonitrile

| Precursor | CAS Number | Role in Synthesis |

|---|---|---|

| 2-Cyanoacetamide | 107-91-5 | Provides the C3 (nitrile), C2 (carbonyl/hydroxyl), and N1 atoms of the pyridine ring. chemsrc.com |

| Ethyl 3-oxopentanoate | 4949-44-4 | Provides the C4 (ethyl), C5, and C6 (carbonyl/hydroxyl) atoms of the pyridine ring. chemsrc.com |

The synthesis of complex, highly functionalized nicotinonitrile analogues requires precise control over chemical reactivity, a concept known as chemoselectivity. Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. In the context of nicotinonitrile synthesis, this allows for the selective modification of specific positions on the pyridine ring or its substituents without affecting other reactive sites. For instance, a protocol for the chemoselective synthesis of functionalized β-oxonitriles has been developed via the trapping of lithiated acetonitriles with Weinreb amides. nih.gov This demonstrates how a specific C-C bond can be formed in a controlled manner. Similarly, cyanoformamides can be prepared with high chemoselectivity from isocyanates, tolerating other electrophilic groups like esters within the molecule. unimi.it

Stereoselectivity, the preferential formation of one stereoisomer over others, is also crucial when creating chiral nicotinonitrile derivatives. While specific examples for this compound are not detailed, the principles are widely applied in heterocyclic synthesis. For example, palladium hydride catalysis has been used to establish a cascade reaction that constructs polysubstituted dihydropyrroles with high diastereoselectivity (>20:1 dr). nih.gov Such strategies, which control the three-dimensional arrangement of atoms, are vital for developing compounds with specific biological activities.

Key Principles in Selective Synthesis:

Chemoselectivity: Achieved by carefully choosing reagents, catalysts, and reaction conditions to target a specific functional group. Modulating solvents or substrates can drive a reaction toward different products from the same starting materials.

Stereoselectivity: Involves the use of chiral catalysts, auxiliaries, or reagents to control the formation of enantiomers or diastereomers.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that contains significant portions of all starting materials. researchgate.net This approach offers considerable advantages over traditional multi-step syntheses by reducing waste, saving time, and simplifying purification processes. MCRs are exceptionally well-suited for building libraries of structurally diverse molecules, such as nicotinonitrile analogues.

Several MCRs are employed to synthesize the pyridine and pyrimidine cores central to these analogues. For example, functionalized nicotinonitriles can be synthesized via a multicomponent reaction catalyzed by a recyclable magnetic H-bond catalyst under solvent-free conditions. nih.gov Another well-known MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which combines an aldehyde, ammonia, and two equivalents of a β-ketoester to produce a dihydropyridine ring, a structure closely related to the nicotinonitrile core. A four-component reaction of specific benzaldehydes, malononitrile (B47326), and cyclic amines has been shown to produce 1,4-dihydropyridine-3,5-dicarbonitriles.

Table 3: Comparison of Relevant Multicomponent Reactions

| Reaction Name | Components | Resulting Core Structure | Key Advantages |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, Urea/Thiourea, β-Keto ester | Dihydropyrimidinone | Access to pyrimidine analogues, operational simplicity. |

| Hantzsch Synthesis | Aldehyde, Ammonia, 2x β-Keto ester | Dihydropyridine | Efficient access to dihydropyridine scaffolds. |

| Nicotinonitrile MCR | Aldehyde, Ketone, Propanenitrile, Ammonium Acetate | Nicotinonitrile | Direct synthesis of the target core, high atom economy. nih.gov |

These MCR methodologies provide powerful tools for the rapid and efficient generation of diverse libraries of nicotinonitrile analogues for further research and development.

Mechanistic Investigations of Reactions Involving 4,6 Dihydroxynicotinonitrile

Role of Hydroxyl and Nitrile Functional Groups in Reactivity

The reactivity of 4,6-dihydroxynicotinonitrile is a direct consequence of the electronic properties of its hydroxyl (-OH) and nitrile (-CN) substituents. The two hydroxyl groups, located at positions 4 and 6, are powerful electron-donating groups. Through resonance, they increase the electron density of the pyridine (B92270) ring, particularly at the ortho and para positions. This enhanced nucleophilicity makes the ring susceptible to electrophilic attack. Conversely, the nitrile group at position 3 is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. libretexts.org This group deactivates the ring towards electrophilic substitution but makes the carbon atom of the nitrile group itself electrophilic and susceptible to nucleophilic attack. libretexts.org

The hydroxyl groups can also act as proton donors (acidic character) or as nucleophiles in reactions like etherification. The nitrile group's nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a hydrogen bond acceptor. pharmaguideline.com This dual functionality governs the molecule's participation in a wide array of chemical transformations.

Mechanisms of Condensation and Substitution Reactions

The electron-rich nature of the pyridine ring in this compound facilitates condensation and substitution reactions. Condensation reactions, such as those analogous to the Hantzsch dihydropyridine (B1217469) synthesis, involve the reaction of a β-ketoester, an aldehyde, and ammonia. organic-chemistry.org In the context of this compound, the activated ring system can react with electrophiles. The mechanism typically involves the attack of the nucleophilic carbon of the pyridine ring on an electrophilic species, followed by proton transfer to regenerate the aromatic system.

Substitution reactions can occur at the hydroxyl groups or on the ring itself. The hydroxyl groups can undergo O-alkylation or O-acylation, where the oxygen atom acts as a nucleophile attacking an alkyl halide or acyl halide. These reactions proceed via a standard nucleophilic substitution mechanism. Electrophilic aromatic substitution is directed by the activating hydroxyl groups, though it is somewhat counteracted by the deactivating nitrile group. Due to the electronegative ring nitrogen, pyridine itself is generally less reactive than benzene (B151609) in electrophilic substitutions. pharmaguideline.comwikipedia.org However, the strong activation by two hydroxyl groups can overcome this inherent lack of reactivity.

Prototropic Tautomerism and Acid-Base Properties

Prototropic tautomerism, the relocation of a proton, is a critical feature of hydroxypyridines. clockss.orgwikipedia.org this compound can exist in equilibrium with its pyridone tautomers. The dihydroxy-pyridine form is aromatic, while the pyridone forms contain a carbonyl group and have a diene-like structure. The equilibrium between these forms is influenced by factors such as solvent polarity and pH.

The existence of tautomers significantly impacts the molecule's reactivity. clockss.org The dihydroxy-pyridine tautomer behaves as an electron-rich aromatic system, readily undergoing electrophilic substitution. The pyridone tautomers, on the other hand, possess reactivity characteristic of α,β-unsaturated ketones (enones). They can participate in Michael additions and other reactions typical of this functional group. The specific tautomer present under given reaction conditions will determine the reaction pathway and the final product.

| Tautomeric Form | Key Structural Feature | Dominant Reactivity | Typical Reactions |

|---|---|---|---|

| Dihydroxy-Pyridine | Aromatic Ring, Two -OH Groups | Nucleophilic Aromatic | Electrophilic Aromatic Substitution, O-Alkylation/Acylation |

| Pyridone | α,β-Unsaturated Carbonyl | Enone-like | Michael Addition, Nucleophilic attack at Carbonyl |

The basicity of the pyridine ring is determined by the availability of the lone pair of electrons on the ring nitrogen atom. wikipedia.org Substituents can significantly alter this basicity. Electron-donating groups increase basicity by pushing electron density towards the nitrogen, while electron-withdrawing groups decrease it. pharmaguideline.comresearchgate.net

| Substituent Group | Position | Electronic Effect | Effect on Basicity |

|---|---|---|---|

| Hydroxyl (-OH) | 4 | Electron-Donating (Resonance) | Increase |

| Hydroxyl (-OH) | 6 | Electron-Donating (Resonance) | Increase |

| Nitrile (-CN) | 3 | Electron-Withdrawing (Inductive & Resonance) | Decrease |

Studies on Dimerization Processes in Related Dihydroxypyrimidine Systems

Dimerization is a process where two identical molecules combine. wikipedia.org In related heterocyclic systems like pyrimidines, dimerization is a known phenomenon, particularly under photochemical conditions. For instance, exposure to UV light can cause adjacent pyrimidine (B1678525) bases in DNA to form cyclobutyl pyrimidine dimers, which involves the formation of a four-membered ring between the two pyrimidine rings. nih.gov While this specific photochemical reaction is characteristic of the pyrimidine bases in a nucleic acid context, it highlights the potential for ring systems to undergo dimerization.

Other studies on dihydropyridines have explored the synthesis of covalent dimers, where two dihydropyridine units are linked by a flexible chain. nih.gov These studies are often aimed at investigating interactions with biological receptors. While direct studies on the dimerization of this compound are not prominent, the principles from related pyrimidine and dihydropyridine systems suggest that dimerization could potentially be induced, for example, through photochemical means or by linking two molecules via their functional groups.

Reaction Pathway Elucidation for Transformations to Downstream Targets (e.g., Ricinine (B1680626) Biosynthesis Studies)

The alkaloid ricinine is a toxic pyridone derivative found in the castor bean plant (Ricinus communis). Studies into its biosynthesis have revealed that the pyridine ring is formed via the de novo pathway for pyridine nucleotide synthesis, with quinolinic acid being a key intermediate. nih.gov The activity of quinolinic acid phosphoribosyltransferase, an enzyme in this pathway, increases significantly just before the onset of ricinine production. nih.govnih.gov

A crucial link in the synthetic pathway was identified in early chemical syntheses of ricinine. One reported synthesis starts from cyanoacetyl chloride, which undergoes a transformation to form 2,4-dihydroxynicotinonitrile as a key intermediate. okstate.edu This intermediate is then methylated to form ricininic acid, which is subsequently converted to ricinine. okstate.edu This synthetic route demonstrates that a dihydroxynicotinonitrile structure is a direct precursor to ricinine. Although the biosynthetic pathway in the plant may differ from this chemical synthesis, the existence of this transformation strongly suggests that this compound or a closely related isomer is a plausible intermediate in the biological pathway leading to ricinine and other downstream pyridine alkaloids.

Derivatization Strategies and Analog Synthesis from 4,6 Dihydroxynicotinonitrile

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring is a common scaffold in numerous biologically active compounds. nih.gov The presence of activating hydroxyl groups and deactivating nitrile and ring nitrogen atoms on the 4,6-dihydroxynicotinonitrile backbone creates a nuanced reactivity profile, enabling strategic functionalization to produce a variety of analogs.

Strategic Introduction of Alkyl, Halogen, and Other Substituents

The direct attachment of new substituents to the carbon atoms of the pyridine ring is a fundamental strategy for modifying the compound's properties. Electrophilic aromatic substitution is a common pathway for such functionalization. youtube.com

Alkylation: Friedel-Crafts alkylation could introduce alkyl groups onto the pyridine ring. youtube.com This reaction typically involves an alkyl halide and a Lewis acid catalyst. However, the presence of the basic nitrogen atom in the pyridine ring can lead to catalyst complexation, potentially deactivating it. Furthermore, the interplay between the activating hydroxyl groups and the deactivating nitrile group complicates regioselectivity, often resulting in a mixture of products.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can be achieved through various methods. mt.com Electrophilic halogenation, often catalyzed by a Lewis acid, is a standard approach for aromatic systems. youtube.com For instance, bromination can be carried out using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃). youtube.com The regiochemical outcome is dictated by the combined electronic effects of the existing substituents. Alternatively, radical halogenation offers a different pathway, particularly for substitution at positions activated by adjacent groups, though selectivity can be a challenge. libretexts.orgyoutube.com

Table 1: Potential Ring Functionalization Reactions

| Reaction Type | Reagents | Potential Product | Key Challenges |

|---|---|---|---|

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Alkyl-substituted pyridine | Catalyst deactivation by ring nitrogen, poor regioselectivity. |

| Electrophilic Bromination | Br₂, FeBr₃ | Bromo-substituted pyridine | Controlling the position and degree of halogenation. |

| Electrophilic Chlorination | Cl₂, AlCl₃/FeCl₃ | Chloro-substituted pyridine | Similar challenges to bromination, potential for over-halogenation. |

Regioselective Modifications at Hydroxyl Centers

The two hydroxyl groups at the C4 and C6 positions offer prime sites for modification, such as O-alkylation. Achieving regioselectivity—modifying one hydroxyl group while leaving the other untouched—is a significant synthetic challenge that often depends on subtle differences in their chemical environment and acidity.

The hydroxyl group at the C4 position is para to the electron-withdrawing nitrile group, which can increase its acidity relative to the C6 hydroxyl group. This difference can be exploited for selective deprotonation and subsequent alkylation. Studies on analogous dihydroxy-aromatic compounds, such as 2,4-dihydroxybenzaldehydes, have shown that careful selection of the base and reaction conditions can lead to highly regioselective alkylation at the more acidic hydroxyl position. nih.gov For instance, using a moderately strong base like cesium bicarbonate can favor the formation of the 4-O-alkylated product. nih.gov The choice of alkylating agent and solvent also plays a crucial role in controlling the N- versus O-alkylation of related pyridone systems. researchgate.netrsc.org

Transformations of the Nitrile Moiety (e.g., Hydrolysis, Reduction to Amines)

The nitrile group is a versatile functional handle that can be converted into several other important moieties, providing a pathway to a new class of derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts this compound into 4,6-dihydroxynicotinic acid, introducing a new reactive site for further derivatization, such as esterification or amidation. researchgate.net

Reduction to Amines: A common and powerful transformation is the reduction of the nitrile to a primary amine (aminomethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The resulting aminomethyl pyridine derivative is a valuable intermediate for building more complex molecules.

Table 2: Common Transformations of the Nitrile Group

| Transformation | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ followed by H₂O | Primary Amine (-CH₂NH₂) |

Synthesis of Fused and Bridged Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold makes it an excellent starting material for the construction of more complex, multi-ring heterocyclic systems. These fused structures are of significant interest in medicinal chemistry.

Construction of Pyrimidinone and Dihydropyrimidinone Derivatives

Pyrimidinone and dihydropyrimidinone rings are prevalent in a wide range of biologically active compounds. mdpi.com These structures are often synthesized via multicomponent reactions. While direct synthesis from this compound is not extensively documented, its derivatives can serve as key precursors. For example, transformation of the nitrile group and one of the hydroxyls into an amidine or a β-enaminone functionality could set the stage for cyclization reactions.

The synthesis of pyrimidinones (B12756618) can be achieved through various cycloaddition strategies, such as the reaction of amidines with a malononitrile (B47326) dimer or the [4+2] cycloaddition of α,β-unsaturated imines with isocyanates. mdpi.com A derivative of this compound could potentially be elaborated into a suitable precursor for these types of cyclizations to form a fused pyrido-pyrimidinone system. researchgate.net

Integration into Polycyclic Aromatic Nitrogen Heterocycles

Building upon the pyridine core to create larger, polycyclic aromatic nitrogen heterocycles is a key strategy in the development of novel materials and therapeutics. rsc.orgmdpi.com The nitrile group in this compound or its derivatives can participate in cascade reactions to form additional rings. nih.gov

Synthetic methods for constructing nitrogen-containing heterocycles often involve the cyclization of precursors containing nitrile and amine functionalities. mdpi.com By first reducing the nitrile group to an amine and then performing reactions with other bifunctional reagents, it is possible to build new rings fused to the original pyridine scaffold. For instance, a suitably functionalized derivative could undergo intramolecular cyclization or participate in multicomponent reactions to yield complex polycyclic structures like pyrazolo[3,4-b]pyridines. nih.gov

Design and Synthesis of Novel Nicotinonitrile-Based Scaffolds for Chemical Research

The this compound structure serves as a versatile starting point for creating more complex molecular architectures. A primary strategy involves the conversion of the hydroxyl groups into more reactive functionalities that can subsequently undergo substitution reactions. Due to keto-enol tautomerism, the "dihydroxy" form exists in equilibrium with pyridone structures, which influences its reactivity.

A common and effective method to activate the 4- and 6-positions is the conversion of the hydroxyl (or pyridone) groups to chloro groups using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This yields the highly reactive intermediate, 4,6-dichloronicotinonitrile (B575181). This dichloro-scaffold is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic introduction of a wide array of substituents.

The design of novel scaffolds often involves a combinatorial approach, where the dichloro-intermediate is reacted with various classes of nucleophiles to generate a library of derivatives.

N-Nucleophiles: Reaction with primary or secondary amines (aliphatic or aromatic) leads to the formation of amino-substituted nicotinonitriles.

O-Nucleophiles: Alkoxides or phenoxides can displace the chloro groups to yield ether derivatives.

S-Nucleophiles: Thiolates can be used to introduce thioether moieties.

Regioselectivity can often be controlled by modulating reaction conditions such as temperature and stoichiometry, allowing for the sequential replacement of the two chloro groups. This enables the synthesis of unsymmetrically substituted 4,6-disubstituted nicotinonitriles, significantly increasing the structural diversity of the resulting chemical library.

Table 1: Synthesis of Novel Scaffolds from 4,6-Dichloronicotinonitrile Intermediate

| Scaffold Class | Nucleophile (Nu-H) | General Product Structure | Potential Application Area |

|---|---|---|---|

| 4,6-Diaminonicotinonitriles | R¹R²NH |  | Kinase Inhibitor Scaffolds |

| 4,6-Dialkoxynicotinonitriles | R-OH |  | Materials Science, Photophysics |

| 4,6-Bis(alkylthio)nicotinonitriles | R-SH |  | Antimicrobial Agents |

| 4-Amino-6-alkoxynicotinonitriles | 1. R¹R²NH 2. R³-OH |  | Medicinal Chemistry Lead Structures |

Implementation of Protecting Group Chemistry in Complex Synthesis

In multi-step syntheses originating from this compound, protecting groups are essential tools to ensure chemoselectivity. researchgate.net The two hydroxyl groups are reactive sites that can interfere with reactions intended for other parts of the molecule. Protecting group chemistry allows for the temporary masking of these hydroxyls, enabling transformations to be carried out selectively.

The choice of a protecting group is critical and depends on its stability to the subsequent reaction conditions and the mildness of the conditions required for its removal. For a molecule with two identical functional groups like this compound, the concept of orthogonal protection is particularly powerful. Orthogonal protecting groups are removed under different, non-interfering conditions. This strategy allows for the selective deprotection and derivatization of one hydroxyl group while the other remains protected, providing a route to asymmetrically substituted analogs.

For example, one hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS), which is labile to fluoride (B91410) ions, while the other is protected as a benzyl (B1604629) ether (Bn), which is removed by hydrogenolysis. This permits the selective reaction at the 6-position after fluoride-mediated deprotection, followed by the deprotection of the 4-position via hydrogenolysis to allow for a different modification. The pyridine nitrogen itself can also be protected, often as an N-oxide or by complexation with borane, to modulate the ring's electronic properties and prevent undesired side reactions. acs.orgsigmaaldrich.comtandfonline.com

Table 2: Common Protecting Groups for Hydroxyl Functions in Pyridine Synthesis

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to most acids, bases, and redox agents. |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF (Fluoride ion); Mild Acid (e.g., AcOH) | Stable to base, mild redox agents. Labile to acid and fluoride. |

| Acetyl Ester | Ac | Ac₂O, Pyridine | Base (e.g., K₂CO₃, MeOH); Acid (e.g., HCl, H₂O) | Stable to mild acid, hydrogenolysis. Labile to base. |

| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA | Strong Acid (e.g., HCl) | Stable to base, hydrogenolysis, nucleophiles. |

The successful implementation of these protecting group strategies is fundamental to the rational design and synthesis of complex molecules derived from the this compound scaffold.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4,6 Dihydroxynicotinonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework. For derivatives of 4,6-dihydroxynicotinonitrile, which often exist predominantly as the 1,4-dihydro-4-oxopyridin-2-ol or related pyridone tautomers in solution, NMR provides critical data to confirm the correct isomeric form.

Proton NMR analysis provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical derivative, distinct signals are expected for the protons on the pyridine (B92270) ring. For a pyridone tautomer, one would expect to see two signals in the aromatic/vinylic region, corresponding to the protons at the C-2 and C-5 positions. The signal for the exchangeable proton of the N-H group in the pyridone ring and the O-H group would also be present, often as broad signals whose chemical shifts are dependent on solvent, concentration, and temperature. msu.edu

Temperature-dependent NMR studies are particularly insightful for these systems. nih.gov Variations in temperature can influence the rate of exchange between different tautomeric forms and affect the strength of intramolecular and intermolecular hydrogen bonds. nih.gov By recording ¹H NMR spectra at different temperatures, researchers can observe changes in chemical shifts, which can confirm the involvement of specific protons in hydrogen bonding. researchgate.netresearchgate.net For example, the temperature coefficient (Δδ/ΔT in ppb/K) of an N-H proton involved in a strong intramolecular hydrogen bond is typically smaller than that of a proton exposed to the solvent. nih.govnih.gov Such studies can help differentiate between various possible conformations and tautomers in solution. vnu.edu.vn

Table 1: Representative ¹H NMR Data for a this compound Derivative (Pyridone Tautomer) Predicted data based on typical chemical shift ranges for analogous structures. Solvent: DMSO-d₆.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | ~ 6.15 | Singlet (s) | Vinylic proton adjacent to the nitrile group. |

| H-5 | ~ 5.90 | Singlet (s) | Vinylic proton adjacent to a carbonyl group. |

| N-H | ~ 12.5 | Broad Singlet (br s) | Exchangeable proton; position is highly variable. |

| O-H | ~ 11.0 | Broad Singlet (br s) | Exchangeable proton; position is highly variable. |

Carbon NMR provides direct information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound derivatives, ¹³C NMR is crucial for identifying the nitrile carbon, the carbons of the pyridine ring, and particularly the carbonyl carbons if the compound exists in a pyridone form. The chemical shifts of carbons are influenced by their hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org Carbons bonded to oxygen appear at a higher chemical shift (downfield), and carbonyl carbons appear at even higher shifts (typically >160 ppm). bhu.ac.inwisc.edu

Table 2: Representative ¹³C NMR Data for a this compound Derivative (Pyridone Tautomer) Predicted data based on typical chemical shift ranges. Solvent: DMSO-d₆.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~ 95.5 |

| C-3 | ~ 117.0 |

| C-4 | ~ 178.0 |

| C-5 | ~ 101.0 |

| C-6 | ~ 165.0 |

| CN | ~ 118.5 |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is vital for confirming the proposed structure.

H,H-TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system. While this compound itself has isolated ring protons, derivatives with alkyl chains or other substituents would show clear correlations, helping to piece together these fragments.

H,C-HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for definitively assigning the ¹³C signals for all protonated carbons. For example, it would show a cross-peak between the ¹H signal at ~6.15 ppm and the ¹³C signal at ~95.5 ppm, confirming the C-2/H-2 pair.

H,C-HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). mdpi.com This allows for the assembly of the molecular skeleton. For instance, a correlation from the H-2 proton to the nitrile carbon (C-3) and the C-4 carbonyl carbon would be expected. Similarly, the N-H proton would show a correlation to the C-2 and C-6 carbons, confirming the pyridone ring structure. researchgate.net

The identification of labile protons, such as those in hydroxyl (-OH) and amine/amide (-NH) groups, is straightforwardly accomplished by deuterium exchange. acdlabs.com This experiment involves adding a small amount of deuterium oxide (D₂O) to the NMR sample and re-acquiring the ¹H NMR spectrum. openochem.org The labile protons exchange with deuterium atoms from the D₂O. studymind.co.uk Since deuterium is not observed in ¹H NMR, the signals corresponding to the -OH and N-H protons disappear from the spectrum. openochem.org This simple yet definitive test confirms the presence and assignment of these exchangeable protons.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy, typically to within 5 parts per million (ppm). utoledo.edu This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. algimed.com The exact mass is the calculated mass based on the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). researchgate.net For this compound, the molecular formula is C₆H₄N₂O₂. HRMS analysis would provide an experimental mass that can be compared to the calculated exact mass, thereby confirming the elemental composition with a high degree of confidence. measurlabs.comnih.gov

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Accuracy |

| C₆H₄N₂O₂ | 137.03455 | Typically within ± 0.0007 | < 5 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of this compound derivatives. This method is particularly adept at analyzing polar, thermally labile molecules without causing significant fragmentation, thereby providing a clear molecular ion peak.

In positive-ion mode, derivatives typically produce a protonated molecule, [M+H]⁺, while in negative-ion mode, a deprotonated molecule, [M-H]⁻, is observed, arising from the acidic phenolic hydroxyl groups. High-resolution mass spectrometry can yield the exact mass of the molecular ion, which allows for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns of this compound derivatives are influenced by the core pyridine structure and its substituents. Common fragmentation pathways can include the loss of small neutral molecules. For instance, the fragmentation of a protonated nicotinic acid derivative has been observed, providing a basis for predicting the behavior of related structures. researchgate.net The fragmentation of ions in the gas phase is a cornerstone for the structural elucidation of both natural and synthetic products. rsc.orgrsc.org

Below is a table of hypothetical ESI-MS data for a derivative, "2-Chloro-4,6-dihydroxynicotinonitrile."

| Ion Type | Theoretical m/z | Observed m/z | Inferred Formula |

| [M-H]⁻ | 168.98 | 168.99 | C₆H₂ClN₂O₂ |

| [M+H]⁺ | 170.99 | 171.00 | C₆H₄ClN₂O₂ |

| Fragment 1 (Loss of HCN) | 143.99 | 144.00 | C₅H₄ClN O₂ |

| Fragment 2 (Loss of CO) | 142.99 | 143.00 | C₅H₄ClN₂O |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures that may arise during the synthesis of this compound derivatives. This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and structural analysis of mass spectrometry.

LC-MS allows for the separation of the target compound from starting materials, byproducts, and isomers. Reversed-phase HPLC is commonly employed, where derivatives are separated based on their polarity. The retention time (tᵣ) provides one level of identification, which is then confirmed by the mass spectrum of the eluting compound. This combined approach is essential for verifying the purity of synthesized derivatives and for identifying components in a reaction mixture. The use of LC-MS has been demonstrated in the analysis of various nicotinonitrile and dihydroxypyrimidine derivatives. nih.govnih.gov

The following table presents hypothetical LC-MS data for the analysis of a reaction mixture designed to synthesize a specific derivative.

| Peak | Retention Time (min) | Major m/z ([M+H]⁺) | Tentative Identification |

| 1 | 2.5 | 137.04 | This compound (starting material) |

| 2 | 4.8 | 181.07 | 5-Methyl-4,6-dihydroxynicotinonitrile (product) |

| 3 | 5.2 | 181.07 | Isomeric byproduct |

| 4 | 6.1 | 195.08 | Dimethylated byproduct |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound derivatives. The absorption of UV-Vis light corresponds to electronic transitions within the conjugated π-system of the substituted pyridine ring. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's structure.

The electronic spectra of these derivatives are highly sensitive to pH due to the presence of acidic hydroxyl groups and the basic pyridine nitrogen atom. scispace.comnih.govresearchgate.net Deprotonation of the hydroxyl groups at high pH leads to the formation of a phenolate anion, which extends the conjugation and results in a bathochromic (red) shift to a longer λmax. Conversely, protonation of the pyridine nitrogen at low pH can cause a hypsochromic (blue) shift. Studying these pH-dependent shifts can help determine the pKa values of the ionizable groups. nih.govresearchgate.net

The table below illustrates the expected effect of pH on the λmax for this compound.

| pH | Predominant Species | Expected λmax (nm) |

| 2.0 | Cationic (Protonated Pyridine) | 275 |

| 7.0 | Neutral | 285 |

| 12.0 | Anionic (Deprotonated Hydroxyl) | 305 |

While not all this compound derivatives are inherently fluorescent, the introduction of specific substituents or modifications to the conjugated system can induce fluorescence. Fluorescence spectroscopy is an extremely sensitive technique that can detect minute quantities of a fluorescent compound.

For derivatives that do fluoresce, the excitation and emission spectra are key characteristics. The Stokes shift (the difference in wavelength between the excitation and emission maxima) and the fluorescence quantum yield (a measure of emission efficiency) provide further information about the molecule's electronic properties and its interaction with the environment. The fluorescence properties of related dihydropyridine (B1217469) systems have been shown to be sensitive to substituents and solvent properties. nih.govresearchgate.net For instance, some dihydropyridine derivatives exhibit strong blue fluorescence with high quantum yields in aqueous media. semanticscholar.orgnih.gov

The following table shows hypothetical fluorescence data for a synthesized fluorescent derivative.

| Parameter | Value |

| Excitation λmax | 350 nm |

| Emission λmax | 450 nm |

| Stokes Shift | 100 nm |

| Quantum Yield (ΦF) | 0.65 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). For derivatives of this compound, IR spectroscopy provides direct evidence for the presence of hydroxyl (O-H), nitrile (C≡N), and aromatic (C=C, C=N, C-H) groups. The characterization of newly synthesized nicotinonitrile derivatives often relies on IR spectral data to confirm their structure. nih.gov

The table below summarizes the key IR absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Hydroxyl |

| 2230-2210 | Medium, Sharp | C≡N Stretch | Nitrile |

| 1620-1580 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |

| 1480-1400 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |

| 1250-1180 | Strong | C-O Stretch | Phenolic Hydroxyl |

| 850-750 | Strong | C-H Bending (out-of-plane) | Aromatic Ring |

Elemental Analysis for Compositional Verification

Elemental analysis is a definitive method used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as oxygen, by difference) in a purified sample. This technique provides experimental verification of the empirical formula of a newly synthesized this compound derivative.

The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This analytical method is a standard procedure for the characterization of new nicotinonitrile compounds. nih.gov

The table below shows a comparison of theoretical and hypothetical experimental elemental analysis data for pure this compound (C₆H₄N₂O₂).

| Element | Theoretical % | Experimental % |

| Carbon (C) | 52.95 | 52.89 |

| Hydrogen (H) | 2.96 | 2.99 |

| Nitrogen (N) | 20.58 | 20.51 |

| Oxygen (O) | 23.51 | 23.61 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of crystalline materials. In the context of this compound derivatives, X-ray crystallography offers invaluable insights into their molecular geometry and crystal packing.

A notable example is the structural elucidation of 2-methoxy-4,6-diphenylnicotinonitrile, a derivative of this compound. Through single-crystal X-ray diffraction, it was determined that this compound crystallizes in the orthorhombic system with the space group P21212. The molecular structure reveals a pyridine core flanked by two phenyl rings.

The detailed structural parameters obtained from X-ray diffraction studies are fundamental for structure-property relationship studies. For instance, understanding the solid-state conformation and intermolecular interactions can provide a basis for predicting and modifying the physicochemical properties of these compounds, such as solubility and thermal stability.

The crystallographic data for 2-methoxy-4,6-diphenylnicotinonitrile is summarized in the interactive table below.

| Parameter | Value |

| Compound Name | 2-methoxy-4,6-diphenylnicotinonitrile |

| Crystal System | Orthorhombic |

| Space Group | P21212 |

| Key Interactions | π-π stacking, H⋯X contacts |

This data provides a foundational understanding of the solid-state structure of a representative this compound derivative, showcasing the power of X-ray crystallography in providing detailed molecular and supramolecular insights.

Computational and Theoretical Chemistry Studies of 4,6 Dihydroxynicotinonitrile

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation, providing insights into molecular energies, geometries, and various other properties.

Ab Initio Methodologies (e.g., Hartree-Fock, MP2)

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data.

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It treats electron-electron repulsion in an averaged way, rather than accounting for instantaneous electron correlation. While computationally efficient, this approximation limits its accuracy for many systems. The Hartree-Fock method is often the starting point for more advanced calculations.

Møller-Plesset Perturbation Theory (MP2): To improve upon the Hartree-Fock method, post-Hartree-Fock methods like Møller-Plesset perturbation theory are employed. MP2 is the simplest of these, adding electron correlation effects through perturbation theory, typically to the second order. This addition provides a more accurate description of the electronic energy and other molecular properties compared to the HF method.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. The core principle of DFT is that the ground-state energy and all other ground-state properties are a unique functional of the electron density.

Various exchange-correlation functionals are used within DFT to approximate the quantum mechanical effects of exchange and correlation. The choice of functional can significantly impact the accuracy of the results. DFT calculations are often used to determine optimized geometries, reaction energies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Basis Set Selection and Convergence Studies

The accuracy of ab initio and DFT calculations is also dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons, leading to more accurate results, but at a higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). It is crucial to perform convergence studies by systematically increasing the size of the basis set to ensure that the calculated properties are stable and not an artifact of an incomplete basis set.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules.

Geometry Optimization and Conformational Landscape Exploration

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For flexible molecules, it is important to explore the conformational landscape to identify the global minimum energy structure among various possible conformers.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Once a stationary point on the potential energy surface has been located through geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to help identify and characterize the compound.

Transition State Search and Reaction Pathway Analysis

The exploration of chemical reactions at a molecular level hinges on the identification of transition states and the mapping of reaction pathways. For a molecule like 4,6-Dihydroxynicotinonitrile, these studies are crucial for understanding its synthesis, degradation, and metabolic transformations.

Transition State Search: A transition state represents the highest energy point along a reaction coordinate, acting as the barrier that must be overcome for a reaction to proceed. Computational methods, primarily based on Density Functional Theory (DFT), are employed to locate these transient structures. The process typically involves an initial guess of the transition state geometry, followed by optimization algorithms that search for a first-order saddle point on the potential energy surface. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Analysis: Once a transition state is identified, the entire reaction pathway can be mapped using methods like the Intrinsic Reaction Coordinate (IRC). This analysis connects the transition state to the corresponding reactants and products, providing a detailed view of the geometric and energetic changes that occur throughout the reaction. For this compound, this could involve studying its tautomeric equilibria, susceptibility to nucleophilic or electrophilic attack, or potential metabolic pathways.

For instance, the tautomerization between the dihydroxy and keto-enol forms of the pyridine (B92270) ring is a fundamental process that can be elucidated through transition state analysis. The table below illustrates hypothetical energy barriers for such a transformation, calculated using a DFT method like B3LYP with a 6-31G* basis set.

| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

| Tautomerization | 4,6-dihydroxy form | TS1 | 4-hydroxy-6-oxo form | 25.3 |

| Tautomerization | 4-hydroxy-6-oxo form | TS2 | 6-hydroxy-4-oxo form | 18.7 |

| Tautomerization | 6-hydroxy-4-oxo form | TS3 | 4,6-dioxo form | 15.2 |

| Note: This data is illustrative and based on typical values for similar heterocyclic systems. |

Thermodynamic Property Calculations (e.g., Entropies, Free Energies)

Computational chemistry allows for the precise calculation of various thermodynamic properties of this compound, which are essential for predicting its stability, reactivity, and equilibrium behavior under different conditions. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations.

Key Thermodynamic Properties:

Enthalpy (H): Represents the total energy of the molecule, including internal energy and the product of pressure and volume.

Entropy (S): A measure of the molecule's disorder or randomness, calculated from vibrational, rotational, and translational contributions.

Gibbs Free Energy (G): A critical parameter that determines the spontaneity of a process (G = H - TS). A negative change in Gibbs Free Energy indicates a spontaneous reaction.

These properties are temperature-dependent and can be calculated at various temperatures to understand the molecule's behavior in different environments. The following table presents hypothetical thermodynamic data for this compound at standard conditions (298.15 K and 1 atm), computed using DFT.

| Property | Value | Units |

| Enthalpy of Formation (ΔHf°) | -150.2 | kcal/mol |

| Standard Entropy (S°) | 85.4 | cal/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | -112.8 | kcal/mol |

| Note: This data is hypothetical and intended for illustrative purposes. |

Such calculations are invaluable for predicting reaction equilibria and the relative stability of different isomers or conformers of this compound.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods offer powerful tools to predict the reactivity and selectivity of this compound in various organic reactions. By analyzing the electronic structure of the molecule, one can identify sites that are most susceptible to attack by electrophiles or nucleophiles.

Frontier Molecular Orbital (FMO) Theory: This theory is a cornerstone for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players.

The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy corresponds to greater reactivity towards electrophiles.

The LUMO energy reflects the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests greater reactivity towards nucleophiles.

The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions show areas of low electron density (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the hydroxyl groups.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity.

| Descriptor | Definition | Predicted Value for this compound (Illustrative) |

| Ionization Potential (I) | -EHOMO | 8.2 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | 4.85 eV |

| Chemical Hardness (η) | (I-A)/2 | 3.35 eV |

| Electrophilicity Index (ω) | χ2/(2η) | 3.51 eV |

| Note: These values are hypothetical and serve to illustrate the application of these descriptors. |

These descriptors help in predicting how this compound would behave in a reaction mixture, for instance, whether it would act as a nucleophile or an electrophile, and at which atomic site the reaction is most likely to occur.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Ligand Design and Binding Affinity

QSAR and molecular docking are powerful computational techniques used in drug discovery to predict the biological activity of molecules and to understand their interactions with biological targets. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to build a model that can predict the activity of new, unsynthesized compounds. nih.gov This approach helps in identifying the key structural features that are important for the desired biological effect, thereby guiding the design of more potent analogues. nih.gov

A hypothetical QSAR model for a series of nicotinonitrile derivatives might look like: pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + constant

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors increase the biological activity (pIC50), while a larger molecular weight (MW) is detrimental.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This technique is used to understand the binding mode of this compound and its derivatives at the atomic level and to estimate their binding affinity. nih.gov

The process involves:

Obtaining the 3D structure of the target receptor (e.g., from the Protein Data Bank).

Generating a 3D conformation of the ligand (this compound).

Using a docking algorithm to explore possible binding poses of the ligand within the receptor's active site.

Scoring the poses based on their predicted binding energy.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-receptor complex. For example, a docking study of this compound with a hypothetical kinase target might show the hydroxyl groups forming crucial hydrogen bonds with amino acid residues in the active site, and the pyridine ring engaging in pi-pi stacking with an aromatic residue.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds |

| This compound | -8.5 | LYS78, GLU95, PHE150 | 3 |

| Derivative A | -9.2 | LYS78, GLU95, TYR152 | 4 |

| Derivative B | -7.8 | GLU95, PHE150 | 2 |

| Note: This data is illustrative and represents typical outputs of a molecular docking study. |

These computational approaches are integral to modern medicinal chemistry, enabling the rational design of new drug candidates based on this compound with improved efficacy and selectivity.

Role of 4,6 Dihydroxynicotinonitrile in Contemporary Organic Synthesis Research

Versatility as a Chemical Building Block for Complex Molecules

4,6-Dihydroxynicotinonitrile serves as a highly versatile and reactive starting material in the synthesis of intricate organic molecules. Its chemical structure, featuring hydroxyl groups and a nitrile moiety on a pyridine (B92270) ring, offers multiple points for chemical modification. This allows for the strategic introduction of various functional groups and the construction of complex molecular frameworks. The reactivity of the hydroxyl groups enables transformations such as etherification and esterification, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

The tautomeric nature of this compound, existing in equilibrium between its dihydroxy form and its pyridone tautomers, further enhances its synthetic utility. This tautomerism can influence its reactivity and allows for selective transformations at different positions of the heterocyclic ring, providing access to a wider range of derivatives.

Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of a wide array of heterocyclic scaffolds. The inherent reactivity of its functional groups makes it an ideal precursor for constructing fused ring systems and other complex heterocyclic structures.

Through carefully designed reaction sequences, the pyridine ring of this compound can be annulated with other rings, leading to the formation of novel polycyclic aromatic and heteroaromatic systems. For instance, reactions involving the hydroxyl and nitrile groups can facilitate the construction of fused pyran, furan, and thiazole rings, among others. These resulting heterocyclic scaffolds are of great interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Starting Material | Reagents and Conditions | Resulting Heterocyclic Scaffold |

| This compound | Ethyl acetoacetate, Piperidine | Pyrano[2,3-b]pyridine derivative |

| This compound | Malononitrile (B47326), Base | Pyridopyrimidine derivative |

| This compound | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine derivative |

Applications in Research on Dye and Pigment Development

The chromophoric properties of the pyridine nucleus, combined with the ability to introduce various auxochromic groups through the reactive sites of this compound, make it a promising candidate for the development of novel dyes and pigments. The electronic properties of the resulting molecules can be fine-tuned by strategic modification of the substituents on the pyridine ring, allowing for the creation of colors spanning the visible spectrum.

Research in this area focuses on synthesizing derivatives of this compound that exhibit strong absorption in the visible region, high molar extinction coefficients, and good photostability. The introduction of electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer characteristics of the molecule, leading to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. The development of new synthetic methodologies using this compound as a precursor is expanding the palette of available organic colorants.

Contribution to the Discovery and Development of Novel Chemical Entities

The synthesis of new molecules with potential biological activity is a cornerstone of drug discovery. This compound provides a valuable platform for the generation of libraries of diverse compounds for high-throughput screening. Its ability to serve as a scaffold for the attachment of various pharmacophores allows for the rapid exploration of chemical space in the search for new therapeutic agents.

The heterocyclic derivatives synthesized from this compound are being investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The structural diversity that can be achieved from this single starting material accelerates the process of identifying lead compounds for further development into novel chemical entities with therapeutic potential.

Exploration in Material Science Research

The unique electronic and photophysical properties of molecules derived from this compound have also attracted attention in the field of material science. The extended π-conjugated systems that can be constructed using this building block are being explored for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the ability to incorporate specific functional groups allows for the design of materials with tailored properties, such as liquid crystallinity or nonlinear optical activity. Research is ongoing to explore the self-assembly properties of these molecules and their potential to form ordered supramolecular structures with interesting material properties. The versatility of this compound as a synthetic precursor is paving the way for the development of new functional organic materials.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 4,6-dihydroxynicotinonitrile and its derivatives must align with the principles of green chemistry to minimize environmental impact and enhance process efficiency. chemistryjournals.net Traditional synthetic methods often rely on hazardous reagents and volatile organic solvents, generating significant chemical waste. chemistryjournals.net Future research should focus on developing cleaner, more sustainable synthetic protocols.

Key areas for exploration include:

Alternative Solvent Systems: Moving away from conventional organic solvents is crucial. Research into using water, supercritical fluids (like CO2), or ionic liquids as reaction media could lead to more environmentally friendly processes. chemistryjournals.netnih.gov Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. researchgate.net Their application to the synthesis of the this compound core is a promising avenue.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability. Developing a flow-based synthesis for this compound would represent a significant advancement towards sustainable industrial production. chemistryjournals.net

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves exploring convergent synthetic routes that avoid unnecessary protection/deprotection steps. chemistryjournals.net

Table 1: Comparison of Conventional vs. Proposed Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Proposed Sustainable Routes |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids |

| Energy Source | Conventional Heating | Microwaves, Ultrasound |

| Process Type | Batch Processing | Continuous Flow Chemistry |

| Waste Generation | High (low atom economy) | Minimized (high atom economy) |

| Reagents | Often hazardous or stoichiometric | Recyclable catalysts, benign reagents |

Investigation of Novel Catalytic Systems for Nicotinonitrile Transformations

Catalysis is paramount in modern organic synthesis, and the functional groups of this compound (hydroxyls, nitrile, pyridine (B92270) ring) offer multiple sites for catalytic transformations. Future research should explore novel catalytic systems to functionalize this core structure efficiently and selectively.

Promising catalytic strategies include:

Heterogeneous Catalysis: The development of solid-supported catalysts, such as metal nanoparticles on graphene oxide or polymeric supports, offers advantages like easy separation, reusability, and reduced product contamination. sciencedaily.commdpi.com Investigating magnetic nanocatalysts for transformations of the nicotinonitrile scaffold could lead to highly efficient and recyclable processes. mdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. wikipedia.org Exploring nitrilases for the selective hydrolysis of the nitrile group to an amide or carboxylic acid, or kinases for selective phosphorylation of the hydroxyl groups, could provide access to novel derivatives not easily obtained through traditional chemistry. wikipedia.org

Organocatalysis: Small organic molecules can catalyze a wide range of transformations without the need for metals. The application of organocatalysts for asymmetric reactions on derivatives of this compound could yield valuable chiral building blocks. rsc.org

Geminal Atom Catalysts (GACs): This emerging class of catalysts, featuring two metal cores working in concert, has shown high efficiency in complex reactions. sciencedaily.com Applying GACs, such as those based on copper ions supported on polymeric carbon nitride, could enable novel cross-coupling reactions at the pyridine core. sciencedaily.com

Design and Synthesis of Next-Generation Analogues with Tailored Reactivity

The this compound scaffold is a versatile template for designing next-generation analogues with specific, tailored properties for applications in medicinal chemistry and materials science. ekb.eg The strategic modification of its functional groups can modulate its electronic properties, reactivity, and biological activity.

Future design and synthesis efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing libraries of analogues by modifying the substituents on the pyridine ring and evaluating their properties is essential. nih.govnih.govresearchgate.net For instance, introducing different aryl groups or alkyl chains could systematically tune the molecule's biological targets or material characteristics. nih.govresearchgate.net

Bioisosteric Replacement: Replacing the hydroxyl or nitrile groups with other functional groups of similar size and electronic character (bioisosteres) can lead to analogues with improved properties. For example, replacing a hydroxyl group with an amine or thiol could alter hydrogen bonding capabilities and biological interactions.

Hybrid Molecules: Fusing the this compound core with other known pharmacophores or functional moieties can create hybrid molecules with dual or enhanced activity. ekb.eg This approach has been successful in developing multi-target agents in drug discovery. ekb.eg

Targeted Functionalization: Developing selective reactions to functionalize one hydroxyl group over the other, or to modify the pyridine ring without affecting the existing functional groups, is a key challenge. This would allow for the precise synthesis of complex analogues with well-defined structures.

Table 2: Potential Analogues and Their Target Properties

| Modification Site | Example Modification | Target Property / Application |

| Hydroxyl Groups | Etherification, Esterification | Modulate solubility, prodrug design |

| Nitrile Group | Reduction to amine, Conversion to tetrazole | Introduce new interaction sites, alter metabolic stability |

| Pyridine Ring | Introduction of alkyl/aryl groups | Tune electronic properties, enhance protein binding |

| Pyridine Nitrogen | N-Oxidation, Quaternization | Modify solubility, alter electronic character |

Integration of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules and reactions. Integrating these methods can provide deep insights into the properties of this compound and guide experimental efforts.

Key computational approaches to be explored include:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecular geometry, electronic structure, and reactivity of this compound and its derivatives. tandfonline.comnih.gov This can help in understanding reaction mechanisms, predicting spectroscopic properties, and assessing molecular stability. tandfonline.comnih.gov

Molecular Docking and Dynamics (MD) Simulations: For medicinal chemistry applications, molecular docking can predict the binding modes of analogues within the active sites of biological targets like enzymes or receptors. tandfonline.comnih.gov Subsequent MD simulations can validate the stability of these interactions over time. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with observed activity, QSAR can predict the properties of unsynthesized analogues. mdpi.comfrontiersin.org Machine learning algorithms can be employed to develop robust predictive QSAR models for properties like biological activity or toxicity. frontiersin.orgnih.govresearchgate.net

Reaction Prediction: Machine learning models trained on large reaction databases can help predict viable synthetic routes and reaction outcomes, aiding in the retrosynthetic analysis of complex target analogues. digitellinc.commit.edu

Emerging Applications in Specialized Chemical Fields, including Supramolecular Chemistry

The unique structural features of this compound make it an attractive candidate for applications beyond traditional organic synthesis, particularly in the realm of supramolecular chemistry and crystal engineering.

Unexplored avenues in this area include: